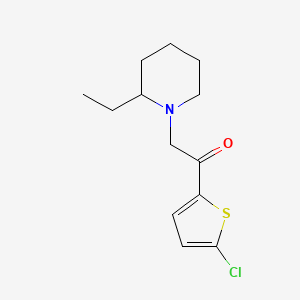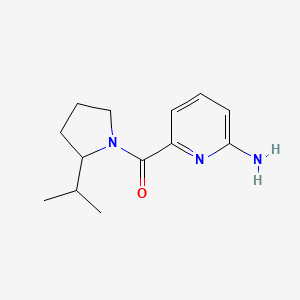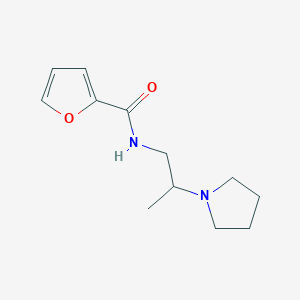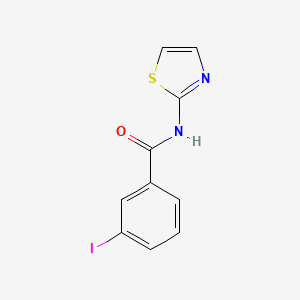
2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C14H20O3 This compound features a cyclopropyl group attached to an ethan-1-ol backbone, which is further substituted with a 4,5-dimethoxy-2-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Ethan-1-ol Backbone: This step involves the formation of the ethan-1-ol backbone, which can be achieved through various organic reactions, such as Grignard reactions or reduction of carbonyl compounds.
Substitution with the 4,5-Dimethoxy-2-Methylphenyl Group: The final step involves the substitution of the ethan-1-ol backbone with the 4,5-dimethoxy-2-methylphenyl group, which can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
化学反応の分析
Types of Reactions
2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate various cellular processes.
類似化合物との比較
Similar Compounds
2,5-Dimethoxy-4-methylphenylcyclopropylamine: A compound with a similar phenyl and cyclopropyl structure but different functional groups.
4,5-Dimethoxy-2-methylphenylmethanol: Similar aromatic structure with different substituents.
Uniqueness
2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol is unique due to the combination of its cyclopropyl group and methoxy-substituted aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C14H20O3 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
2-cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethanol |
InChI |
InChI=1S/C14H20O3/c1-9-6-13(16-2)14(17-3)8-11(9)12(15)7-10-4-5-10/h6,8,10,12,15H,4-5,7H2,1-3H3 |
InChIキー |
ODPXKVSVBALMPS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C(CC2CC2)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14899812.png)
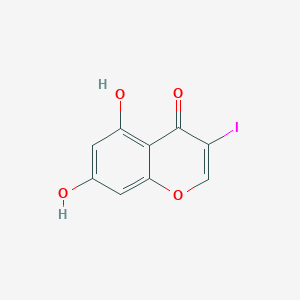
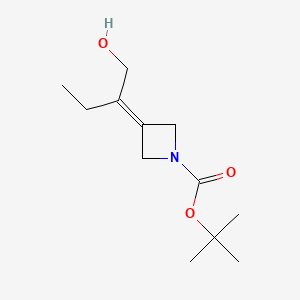
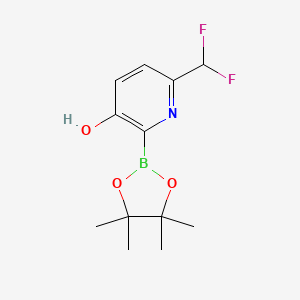




![Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate](/img/structure/B14899870.png)
